3,7-Dimethyl-1,7-octadien-3-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-1,7-octadien-3-ol can be synthesized through various methods. One common method involves the acid-catalyzed isomerization of linalool . Another method includes the reaction of geraniol with trichloroacetonitrile in the presence of sodium hydride, followed by refluxing with xylene .
Industrial Production Methods
Industrially, this compound is often produced through the extraction and purification of essential oils from plants such as coriander, lavender, and sweet basil . The extraction process typically involves steam distillation, followed by fractional distillation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1,7-octadien-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form linalool oxide.
Reduction: It can be reduced to form tetrahydrolinalool.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are often employed.
Major Products Formed
Oxidation: Linalool oxide
Reduction: Tetrahydrolinalool
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
3,7-Dimethyl-1,7-octadien-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1,7-octadien-3-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Analgesic Properties: It modulates the activity of pain receptors and pathways.
Comparison with Similar Compounds
3,7-Dimethyl-1,7-octadien-3-ol is similar to other terpene alcohols such as:
Geraniol: Another terpene alcohol with a rose-like scent.
Nerol: A terpene alcohol with a sweet, floral fragrance.
Citronellol: A terpene alcohol with a lemon-like scent.
Uniqueness
What sets this compound apart is its unique combination of floral and spicy scent, along with its broad range of applications in various fields .
Properties
IUPAC Name |
3,7-dimethylocta-1,7-dien-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,11H,1-2,6-8H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHTGZQPKPEOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(C)(C=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975206 | |
Record name | 3,7-Dimethylocta-1,7-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-07-2 | |
Record name | α-Linalool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyl-1,7-octadien-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dimethylocta-1,7-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyl-1,7-octadien-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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